molecular formula C7H9NO2S2 B1394052 Methyl [(3-Aminothien-2-yl)thio]acetate CAS No. 1287218-63-6

Methyl [(3-Aminothien-2-yl)thio]acetate

Cat. No. B1394052
M. Wt: 203.3 g/mol
InChI Key: CPUDUZURJCQCKB-UHFFFAOYSA-N
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Description

“Methyl [(3-Aminothien-2-yl)thio]acetate” is a chemical compound with the molecular formula C7H9NO2S2 and a molecular weight of 203.286 . It falls under the category of amines .


Molecular Structure Analysis

The molecular structure of “Methyl [(3-Aminothien-2-yl)thio]acetate” is represented by the formula C7H9NO2S2 . This indicates that the compound contains seven carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and two sulfur atoms.


Physical And Chemical Properties Analysis

“Methyl [(3-Aminothien-2-yl)thio]acetate” has a molecular weight of 203.286 .

Scientific Research Applications

DNA-Binding Polymers

  • A water-soluble cationic polythiophene derivative, synthesized from poly(methyl 2-(thiophen-3-yl)acetate), shows potential as a theranostic gene delivery vehicle due to its ability to bind DNA (Carreon et al., 2014).

Drug Intermediates

  • Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, can be synthesized from 2-bromothiophene through a Grignard reaction, highlighting its importance in organic chemistry education and research (W. Min, 2015).

Analgesic and Anti-Inflammatory Properties

  • 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives exhibit significant in vivo anti-inflammatory and analgesic activities (Hunashal et al., 2014).

Antibacterial Activity

  • New 2-oxaisocephems with [(N-alkylpyridinium-4'-yl)thio]methyl groups show broad-spectrum antibacterial activity, particularly against Gram-positive organisms resistant to most cephalosporins (Tsubouchi et al., 1995).

Antimicrobial Activity

  • New heterocyclic derivatives containing (1,3-oxazepine) synthesized from 6-methyl 2-thiouracil exhibit significant antibacterial activity against various bacterial strains (Mohammad et al., 2017).

Antifungal Agents

  • A novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives demonstrate moderate to good antifungal activity (Shelke et al., 2014).

Anticancer Agents

  • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides show potential as anticancer agents with selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

properties

IUPAC Name

methyl 2-(3-aminothiophen-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-10-6(9)4-12-7-5(8)2-3-11-7/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUDUZURJCQCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(3-Aminothien-2-yl)thio]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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